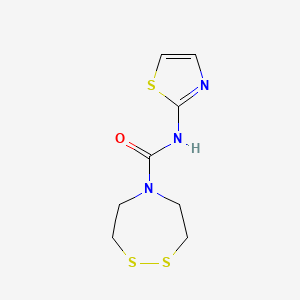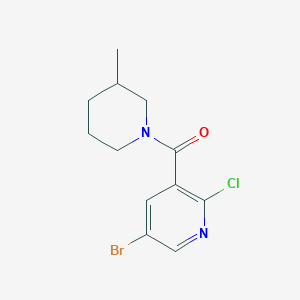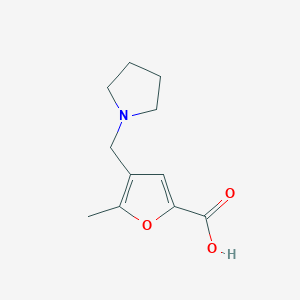
5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid is a synthetic compound with potential applications in diverse fields of research and industry. It has a CAS Number of 299920-96-0 and a molecular weight of 209.24 . The IUPAC name for this compound is 5-methyl-4-(1-pyrrolidinylmethyl)-2-furoic acid .
Molecular Structure Analysis
The linear formula of this compound is C11H15NO3 . The InChI Code for this compound is 1S/C11H15NO3/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
The compound 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one, closely related to 5-methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid, has been used in the asymmetric synthesis of enantio-enriched compounds. This process involves aldol condensation and acylation-reduction sequences, leading to the formation of (R, R) addition products (Bruyère et al., 2003).
Spectral and Analytical Studies
A derivative of the compound, Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, was reacted with 4-amino salicylic acid to form a new complex, PFSA. This compound was then used to prepare transition metal complexes and tested for antimicrobial activity, demonstrating different levels of inhibition against various bacterial strains (Patel, 2020).
Inhibitor Development
Inhibitors for the KDM4 family of histone lysine demethylases were developed using derivatives of this compound. These inhibitors showed significant activity and selectivity in biochemical assays and cell imaging assays (Westaway et al., 2016).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated. Various properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential were studied, providing insights into the chemical behavior of similar compounds (Devi et al., 2020).
Maillard Reaction Products
The compound played a role in the study of Maillard reaction products from furan-2-carboxaldehyde and amino acids. These studies helped in identifying colored compounds formed in food-related Maillard reactions, contributing to the understanding of food chemistry (Hofmann, 1998).
Biological and Antibacterial Activity
Several studies have explored the biological and antibacterial activities of compounds derived from or related to this compound. These studies have led to the development of potential antibacterial drugs and the understanding of their mechanisms of action (Devi et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRGKIYAEUWAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952405 |
Source


|
| Record name | 5-Methyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299920-96-0 |
Source


|
| Record name | 5-Methyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)



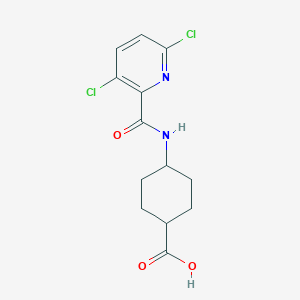
![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
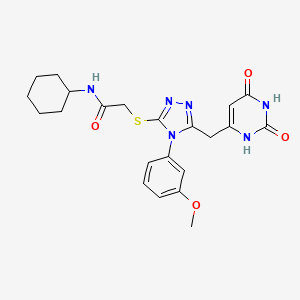
![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)
![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)
